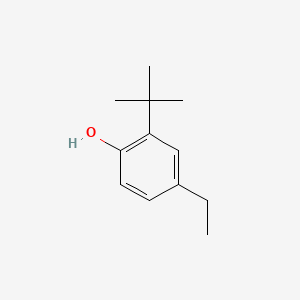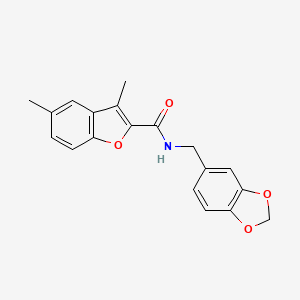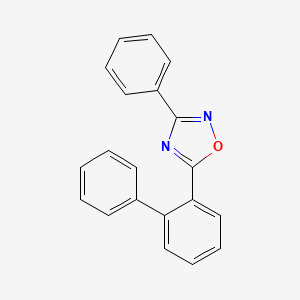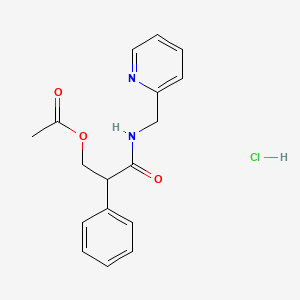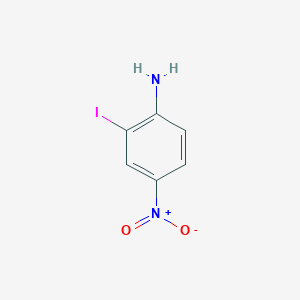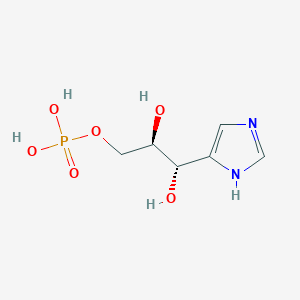
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Erythro-imidazole-glycerol-phosphate belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. D-Erythro-imidazole-glycerol-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). D-Erythro-imidazole-glycerol-phosphate exists in all eukaryotes, ranging from yeast to humans. D-Erythro-imidazole-glycerol-phosphate participates in a number of enzymatic reactions. In particular, L-Glutamic acid, aicar, and D-erythro-imidazole-glycerol-phosphate can be biosynthesized from phosphoribulosylformimino-aicar-p and L-glutamine; which is mediated by the enzyme imidazole glycerol phosphate synthase hishf. In addition, D-Erythro-imidazole-glycerol-phosphate can be converted into imidazole acetol-phosphate through its interaction with the enzyme imidazole glycerol-phosphate dehydratase. Outside of the human body, D-erythro-imidazole-glycerol-phosphate can be found in a number of food items such as agave, french plantain, chicory leaves, and pak choy. This makes D-erythro-imidazole-glycerol-phosphate a potential biomarker for the consumption of these food products.
D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates and a member of imidazoles. It has a role as an Escherichia coli metabolite. It derives from a glycerol. It is a conjugate acid of a D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate(2-).
Applications De Recherche Scientifique
Synthesis and Enzymatic Activity
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate (IGP) and its stereoisomers have been synthesized via the Evans aldol reaction. Research has focused on understanding the stereochemical properties of these isomers and their activities as substrates for IGP-dehydratase (IGPD), an enzyme critical in various biochemical pathways (Saika et al., 1993).
Target for Herbicide Discovery
IGPD, which processes IGP, is an attractive target for herbicide discovery. It is present in plants but not mammals. The absence of 3-D structural information on the IGPD active site has led researchers to use a pharmacophore model based on known inhibitors and 3-D database searches to identify novel compounds for inhibiting IGPD (Schweitzer et al., 2002).
Importance in Histidine Biosynthesis
IGP plays a significant role in the biosynthesis of histidine. For example, imidazole-3-glycerol phosphate synthase, a key enzyme in this process, has been studied for its structural and enzymatic properties. Understanding the function and structure of enzymes involved in IGP processing provides insights into histidine biosynthesis pathways (Gangadhara et al., 2013).
Crystallographic Insights
High-resolution crystal structures of IGPD2 from Arabidopsis thaliana in complex with IGP have been determined. These structures represent different stages of the catalytic cycle and reveal critical insights into how substrate binding triggers changes in metal coordination, essential for the enzyme's catalytic process (Bisson et al., 2015).
Propriétés
Numéro CAS |
36244-87-8 |
|---|---|
Nom du produit |
D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate |
Formule moléculaire |
C6H11N2O6P |
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
[(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3,5-6,9-10H,2H2,(H,7,8)(H2,11,12,13)/t5-,6+/m1/s1 |
Clé InChI |
HFYBTHCYPKEDQQ-RITPCOANSA-N |
SMILES isomérique |
C1=C(NC=N1)[C@@H]([C@@H](COP(=O)(O)O)O)O |
SMILES |
C1=C(NC=N1)C(C(COP(=O)(O)O)O)O |
SMILES canonique |
C1=C(NC=N1)C(C(COP(=O)(O)O)O)O |
Autres numéros CAS |
36244-87-8 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



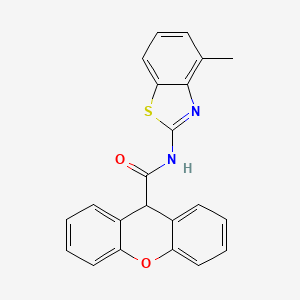
![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)
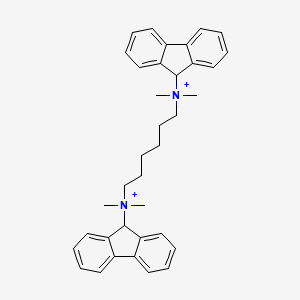
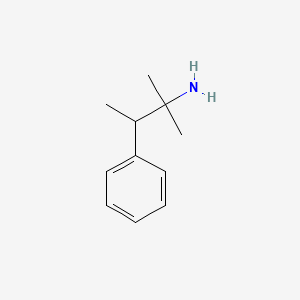
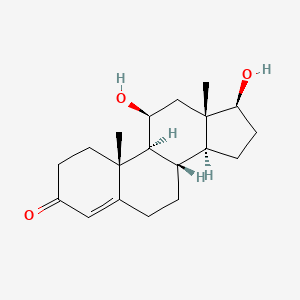
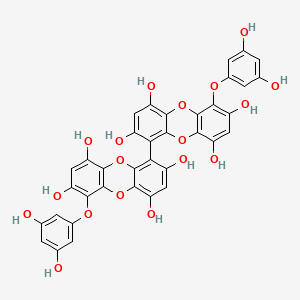
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)
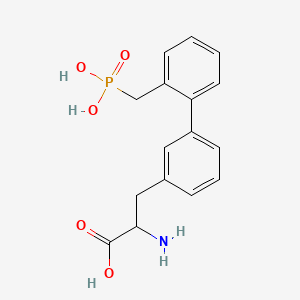
![Benzo[f]quinoline](/img/structure/B1222042.png)
